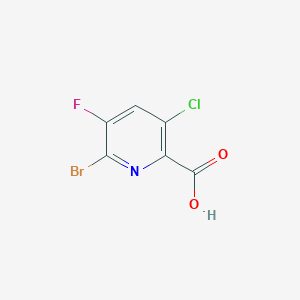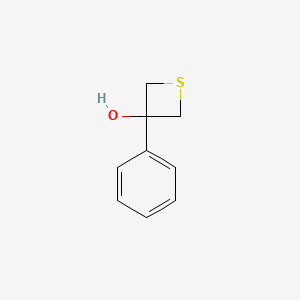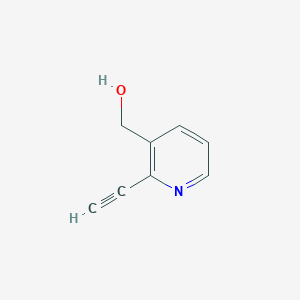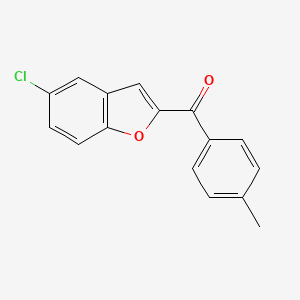
4-Chloro-3-methyl-2H-indazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methyl-2H-indazole-5-carboxylic acid is a derivative of indazole, a heterocyclic compound. Indazole contains a pyrazole ring fused to a benzene ring . The specific compound you’re asking about has additional functional groups: a chlorine atom on the 4th carbon, a methyl group on the 3rd carbon, and a carboxylic acid group on the 5th carbon .
Synthesis Analysis
The synthesis of indazole derivatives has been a subject of interest in recent years . Various methods have been reported for the synthesis of indazoles, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazole is a significant heterocyclic system in natural products and drugs. It plays a main role in cell biology . The specific structure of 4-Chloro-3-methyl-2H-indazole-5-carboxylic acid would include the indazole core, with the additional functional groups providing unique chemical properties .Chemical Reactions Analysis
Indazole derivatives, including 4-Chloro-3-methyl-2H-indazole-5-carboxylic acid, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .Scientific Research Applications
Anti-Inflammatory Agents
Indazole derivatives, including 4-Chloro-3-methyl-indazole-5-carboxylic acid , have been studied for their potential as anti-inflammatory agents. They have been found to inhibit the production of pro-inflammatory mediators in various models, which suggests their utility in treating conditions like osteoarthritis .
Antimicrobial Activity
The indazole nucleus is a part of many compounds with significant antimicrobial properties. Research has shown that modifications to the indazole ring, such as chloro and methyl substitutions, can enhance these properties, making them valuable in the development of new antimicrobial drugs .
Anticancer Research
Indazole derivatives are being explored for their anticancer activities. They have been reported to inhibit cell growth in various cancer cell lines, including colon and melanoma, indicating their potential use in cancer therapy .
Hypoglycemic Activity
Compounds with an indazole structure have been associated with hypoglycemic activity, suggesting their application in managing blood sugar levels and treating diabetes .
Antiprotozoal Properties
Indazole-based compounds have shown promise in the treatment of protozoal infections. Their ability to interfere with the life cycle of protozoa makes them candidates for antiprotozoal drug development .
Antihypertensive Effects
The structural diversity of indazole compounds allows for their application in cardiovascular research, particularly in the development of antihypertensive drugs. Their mechanism of action often involves modulation of blood pressure-regulating pathways .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-chloro-3-methyl-2H-indazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-7-6(12-11-4)3-2-5(8(7)10)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMKVCHDXGYDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC(=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methyl-2H-indazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2930545.png)
![7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2930546.png)


![methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2930551.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2930552.png)

![3-(4-Chlorophenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2930556.png)

![3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid](/img/structure/B2930560.png)



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2930565.png)